molecular formula C26H27N5O3 B2881304 8-(2-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899987-48-5

8-(2-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2881304
CAS No.: 899987-48-5
M. Wt: 457.534
InChI Key: DUUCMRZSVXHIBH-UHFFFAOYSA-N
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Description

8-(2-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C26H27N5O3 and its molecular weight is 457.534. The purity is usually 95%.
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Biological Activity

The compound 8-(2-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanism of action, and comparisons with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C26H27N5O3
  • Molecular Weight : 457.5 g/mol
  • IUPAC Name : 6-(2-ethoxyphenyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione
  • InChI Key : DUUCMRZSVXHIBH-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Activity : The compound was tested against standard strains such as Escherichia coli and Staphylococcus aureus, demonstrating inhibition zones comparable to standard antibiotics.
  • Fungal Activity : It also showed efficacy against fungal pathogens like Candida albicans, suggesting a broad spectrum of antimicrobial action.
MicroorganismInhibition Zone (mm)Standard Control (mm)
E. coli1518 (Ampicillin)
S. aureus1720 (Penicillin)
C. albicans1416 (Fluconazole)

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies have reported:

  • Mechanism of Action : It is believed to inhibit specific enzymes involved in cancer cell proliferation, particularly targeting pathways associated with tumor growth.
  • Cell Line Studies : In vitro tests on cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) have shown dose-dependent cytotoxicity.
Cancer Cell LineIC50 Value (µM)
MDA-MB-23112.5
HeLa15.0

The biological activity of the compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit kinases or phosphatases involved in cell signaling pathways that regulate proliferation and apoptosis.
  • Receptor Modulation : The compound can bind to receptors on cell membranes, altering their activity and influencing cellular responses.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of the compound against resistant strains of bacteria. The results highlighted its potential as a new candidate for antibiotic development.
  • Cancer Research :
    A recent investigation in Cancer Letters explored the effects of this compound on tumor growth in xenograft models. The study concluded that treatment with the compound significantly reduced tumor volume compared to control groups.

Comparison with Similar Compounds

This compound shares structural similarities with other imidazo[2,1-f]purines but differs in substituents that influence its biological properties.

Compound NameStructure TypeNotable Activity
8-Bromo-N2-(3-phenylpropyl)-9-propylpurinePurine derivativeAntiviral
2-(2-Ethoxyphenyl)-5-methylimidazo[5,1-f]triazinoneImidazo derivativeAnticancer

Properties

CAS No.

899987-48-5

Molecular Formula

C26H27N5O3

Molecular Weight

457.534

IUPAC Name

6-(2-ethoxyphenyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C26H27N5O3/c1-4-34-21-15-9-8-14-20(21)31-18(2)17-30-22-23(27-25(30)31)28(3)26(33)29(24(22)32)16-10-13-19-11-6-5-7-12-19/h5-9,11-12,14-15,17H,4,10,13,16H2,1-3H3

InChI Key

DUUCMRZSVXHIBH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCC5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

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